N-Etil-5-nitropiridin-2-amina

Descripción general

Descripción

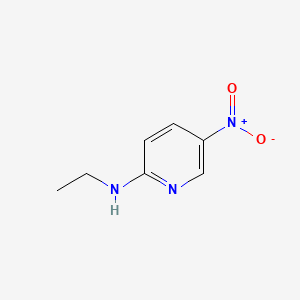

“N-Ethyl-5-nitropyridin-2-amine” is an organic compound with the molecular formula C7H9N3O2 . It is also known by other names such as “2-N-Ethylamino-5-nitropyridine”, “2-Pyridinamine, N-ethyl-5-nitro-”, and "Ethyl-(5-nitro-pyridin-2-yl)-amine" .

Synthesis Analysis

The synthesis of nitropyridine derivatives, including “N-Ethyl-5-nitropyridin-2-amine”, has been discussed in several papers . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . Another method involves starting with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride, followed by treatment with a concentrated ammonia solution .Molecular Structure Analysis

The molecular structure of “N-Ethyl-5-nitropyridin-2-amine” can be represented by the SMILES notation:CCNC1=CC=C(C=N1)N+[O-] . Chemical Reactions Analysis

The reactions of nitropyridine derivatives have been studied in various contexts . For instance, the reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in the elimination of the amino group and reduction of the nitro group .Aplicaciones Científicas De Investigación

Electrónica Orgánica y Tecnología OLED

N-Etil-5-nitropiridin-2-amina: se ha identificado como un componente clave en el desarrollo de semiconductores orgánicos para aplicaciones de OLED (diodo orgánico emisor de luz). Su estructura molecular, particularmente las unidades de ala, impacta significativamente las propiedades optoelectrónicas, lo que lleva a mejores parámetros de absorción y emisión, menores brechas de energía y mayor movilidad de carga . Esto la convierte en una candidata prometedora para mejorar el rendimiento de los OLED.

Desarrollo de Medicamentos

En la industria farmacéutica, This compound sirve como un bloque de construcción versátil para la síntesis de diversas moléculas de fármacos. Sus derivados se exploran por sus posibles actividades biológicas, incluyendo propiedades antivirales, antiinflamatorias y anticancerígenas. La capacidad del compuesto para unirse con alta afinidad a múltiples receptores lo hace valioso para desarrollar nuevos agentes terapéuticos.

Síntesis de Materiales

El compuesto se utiliza en la síntesis de nuevos materiales, particularmente en la creación de nuevos semiconductores orgánicos. Sus derivados se han preparado y evaluado estructuralmente utilizando técnicas como la RMN, jugando un papel crucial en el avance de los materiales electrónicos orgánicos .

Investigación del Transporte de Carga

This compound: los derivados se han estudiado por sus propiedades de transporte de carga. Se han realizado investigaciones teóricas, incluyendo TD-DFT y las teorías de Marcus, para predecir y comprender las características de estos materiales orgánicos, que son esenciales para aplicaciones en electrónica .

Análisis de Propiedades Optoelectrónicas

Los derivados del compuesto se analizan por sus propiedades optoelectrónicas, que son críticas para el funcionamiento de dispositivos como las células solares y los LED. La densidad electrónica en los orbitales moleculares de frontera y las propiedades estructurales de las moléculas son factores clave que influyen en estas propiedades .

Química Heterocíclica

Como compuesto heterocíclico, This compound es significativa en el campo de la química heterocíclica. Se utiliza para sintetizar diversas estructuras heterocíclicas, que son importantes en el desarrollo de nuevos compuestos con aplicaciones potenciales en diferentes campos científicos .

Direcciones Futuras

Mecanismo De Acción

- Its interaction with cellular targets may involve:

- Electrophilic Aromatic Substitution : Although the exact mechanism is not confirmed, it could proceed via a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position on the pyridine ring .

- Hydrazine Addition and Reduction : In related compounds, such as 2-amino-5-nitropyridine, hydrazine hydrate adds to the N–C₂ bond, followed by elimination of ammonia and reduction of the nitro group to an amino group .

Mode of Action

Análisis Bioquímico

Biochemical Properties

N-Ethyl-5-nitropyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between N-Ethyl-5-nitropyridin-2-amine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, N-Ethyl-5-nitropyridin-2-amine can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

N-Ethyl-5-nitropyridin-2-amine has been shown to influence various types of cells and cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethyl-5-nitropyridin-2-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-Ethyl-5-nitropyridin-2-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of N-Ethyl-5-nitropyridin-2-amine involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, N-Ethyl-5-nitropyridin-2-amine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, N-Ethyl-5-nitropyridin-2-amine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, as N-Ethyl-5-nitropyridin-2-amine can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-5-nitropyridin-2-amine can change over time due to factors such as stability and degradation. Studies have shown that N-Ethyl-5-nitropyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in the compound’s efficacy and potency. Long-term studies have also indicated that prolonged exposure to N-Ethyl-5-nitropyridin-2-amine can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-Ethyl-5-nitropyridin-2-amine vary with different dosages in animal models. At low doses, N-Ethyl-5-nitropyridin-2-amine can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while doses outside this range can lead to negative outcomes .

Metabolic Pathways

N-Ethyl-5-nitropyridin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions. These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, N-Ethyl-5-nitropyridin-2-amine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of N-Ethyl-5-nitropyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, N-Ethyl-5-nitropyridin-2-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

N-Ethyl-5-nitropyridin-2-amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-Ethyl-5-nitropyridin-2-amine can be localized to the mitochondria, where it can interact with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. Additionally, N-Ethyl-5-nitropyridin-2-amine can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

Propiedades

IUPAC Name |

N-ethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSKOYSJGIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218010 | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67730-09-0 | |

| Record name | N-Ethyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67730-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-5-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX009BG5FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)